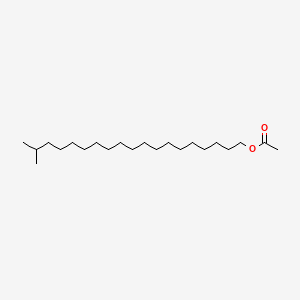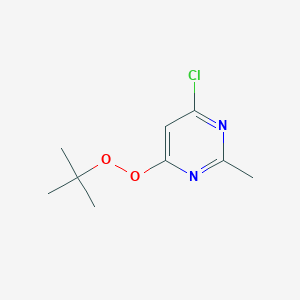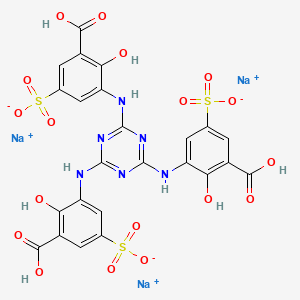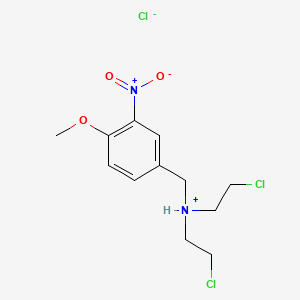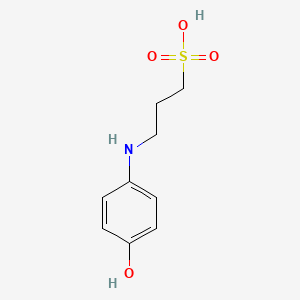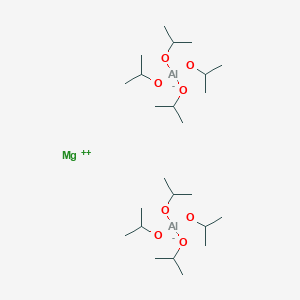
Magnesium aluminum i-propoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium aluminum i-propoxide is a chemical compound with the molecular formula C24H56Al2MgO8. It is a white crystalline solid that is sensitive to moisture and reacts rapidly with water and protic solvents. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Magnesium aluminum i-propoxide can be synthesized through several methods. One common method involves the reaction of aluminum and magnesium metals with isopropanol in the presence of a catalyst such as mercuric chloride. The reaction is typically carried out under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Magnesium aluminum i-propoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum and magnesium oxides.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands. Common reagents used in these reactions include isopropanol, aluminum, and magnesium metals. .
Applications De Recherche Scientifique
Magnesium aluminum i-propoxide has a wide range of scientific research applications:
Medicine: It is used in the synthesis of various pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of coatings, adhesives, and other materials that require high thermal stability and resistance to moisture
Mécanisme D'action
The mechanism of action of magnesium aluminum i-propoxide involves its ability to act as a Lewis acid catalyst. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved in its catalytic activity include the activation of carbonyl compounds and the promotion of nucleophilic attack by reducing agents .
Comparaison Avec Des Composés Similaires
Magnesium aluminum i-propoxide can be compared with other metal alkoxides such as:
Aluminum isopropoxide: Similar in structure but lacks the magnesium component.
Titanium isopropoxide: Used in similar catalytic applications but has different reactivity and selectivity.
Zirconium isopropoxide: Another metal alkoxide with unique properties and applications in polymerization reactions. This compound is unique due to the combination of magnesium and aluminum, which provides distinct catalytic properties and reactivity compared to other metal alkoxides.
Propriétés
Formule moléculaire |
C24H56Al2MgO8 |
|---|---|
Poids moléculaire |
551.0 g/mol |
Nom IUPAC |
magnesium;tetra(propan-2-yloxy)alumanuide |
InChI |
InChI=1S/8C3H7O.2Al.Mg/c8*1-3(2)4;;;/h8*3H,1-2H3;;;/q8*-1;2*+3;+2 |
Clé InChI |
JGPFUTJMRMPGRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


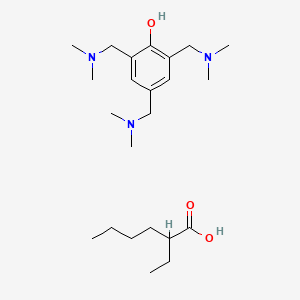
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
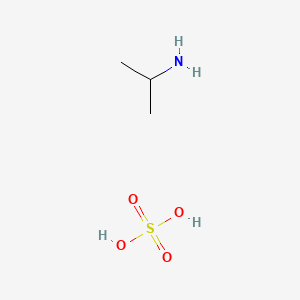
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
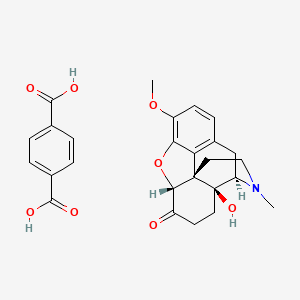
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
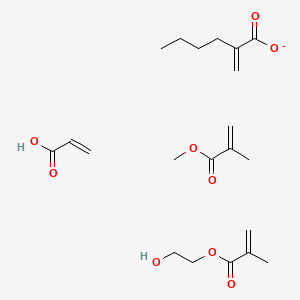
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
